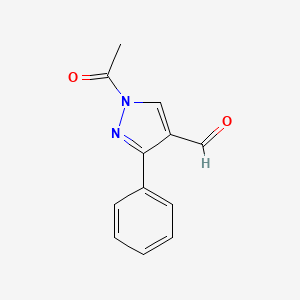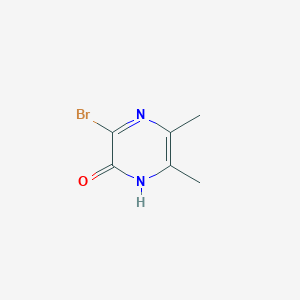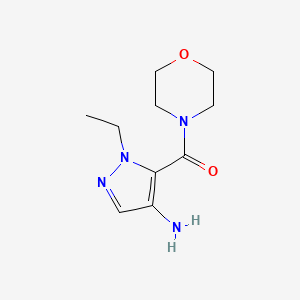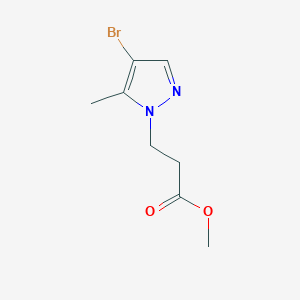![molecular formula C12H12F3N3 B3197283 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine CAS No. 1004643-49-5](/img/structure/B3197283.png)
5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine
概要
説明
5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a methyl group and a trifluoromethylbenzyl groupThe presence of the trifluoromethyl group is particularly notable, as it can significantly influence the compound’s chemical properties and biological activity .
作用機序
Mode of Action
It’s known that the compound contains a trifluoromethyl group, which is often used in drug design for its ability to form strong bonds with its targets, enhancing the stability and potency of the drug .
Biochemical Pathways
For instance, some trifluoromethyl-containing compounds have been found to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially enhance the compound’s bioavailability by increasing its lipophilicity, which can facilitate its absorption and distribution within the body .
Result of Action
The compound’s trifluoromethyl group can potentially enhance its binding affinity to its targets, thereby increasing its potency .
生化学分析
Biochemical Properties
Compounds with similar structures, such as benzylic halides, typically react via an SN2 pathway for primary benzylic halides and an SN1 pathway for secondary and tertiary benzylic halides . These reactions involve interactions with various enzymes and proteins .
Cellular Effects
Compounds with trifluoromethyl groups have been found to have significant effects on cell function . For instance, they often exhibit strong acidity and can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the trifluoromethyl group has a significant electronegativity, which can influence its binding interactions with biomolecules . Additionally, benzylic halides, which have a similar structure, are known to undergo nucleophilic substitution reactions, which can result in changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that compounds with trifluoromethyl groups can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that compounds with trifluoromethyl groups can have toxic or adverse effects at high doses .
Metabolic Pathways
Compounds with similar structures, such as benzylic halides, are known to interact with various enzymes and cofactors .
Transport and Distribution
Compounds with trifluoromethyl groups are known to interact with various transporters and binding proteins .
Subcellular Localization
Compounds with trifluoromethyl groups can be directed to specific compartments or organelles based on their chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine typically involves the reaction of 3-(trifluoromethyl)benzyl bromide with 5-methyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could be employed to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography would be optimized to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the pyrazole ring.
(Trifluoromethoxy)benzene: Contains a trifluoromethyl group but differs in the overall structure.
Berotralstat: A drug with a trifluoromethyl group, used for treating hereditary angioedema
Uniqueness
5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-amine is unique due to the combination of the pyrazole ring and the trifluoromethylbenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
5-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-8-5-11(16)17-18(8)7-9-3-2-4-10(6-9)12(13,14)15/h2-6H,7H2,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYJVRYWRNUKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169344 | |
| Record name | 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004643-49-5 | |
| Record name | 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3197238.png)
![1-(([1,1'-Biphenyl]-2-yloxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B3197239.png)

![1'-Ethyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde](/img/structure/B3197246.png)





